Intedanib N-β-D-Glucuronide
Description
Properties
Molecular Formula |
C₃₆H₃₉N₅O₁₀ |
|---|---|
Molecular Weight |
701.72 |
Synonyms |
(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester N-β-D-Glucuronide; BIBF 1120 N-β-D-Glucuronide; Ofev N-β-D-Glucuronide; Vargatef N-β-D-Glucuronide; Nin |
Origin of Product |
United States |
Enzymatic Basis and Kinetic Characterization of Intedanib N β D Glucuronide Formation
Identification of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms Mediating Intedanib N-β-D-Glucuronide Formation
The biotransformation of BIBF 1202 into its glucuronide conjugate is mediated by a specific set of UGT isoforms, which exhibit distinct tissue distribution, primarily in the liver and the intestine.
Research has identified several UGT isoforms that are capable of mediating the glucuronidation of BIBF 1202. In the liver, UGT1A1 is the principal enzyme responsible for this metabolic conversion. nih.govnih.gov The significance of the gastrointestinal tract in the first-pass metabolism of nintedanib (B1663095) is highlighted by the involvement of multiple intestinal UGTs. Specifically, UGT1A1, UGT1A7, UGT1A8, and UGT1A10 have been shown to catalyze the formation of this compound within the intestine. nih.govnih.govnih.gov This dual-site metabolism, occurring in both the liver and the intestine, underscores the comprehensive enzymatic machinery involved in the clearance of nintedanib. nih.gov
While the glucuronidation of the carboxylate metabolite BIBF 1202 is well-characterized, the scientific literature reviewed does not specify the direct contribution of UGT subfamilies such as UGT1A4, UGT2B10, and UGT2B17 to the N-glucuronidation of nintedanib itself or its metabolites. These enzymes are known to be involved in the N-glucuronidation of various tertiary amines, but their specific role in the metabolic pathway of nintedanib has not been detailed in the available research.
Quantitative Enzymology and Kinetic Parameters of Glucuronidation Reaction
The efficiency and capacity of the glucuronidation of BIBF 1202 can be described by key enzymatic kinetic parameters.
The determination of the apparent Michaelis-Menten constant (Km) and the maximum reaction rate (Vmax) is fundamental to understanding the kinetics of drug metabolism. However, specific Km and Vmax values for the formation of this compound from BIBF 1202 by the identified UGT isoforms (UGT1A1, UGT1A7, UGT1A8, and UGT1A10) have not been reported in the reviewed scientific literature. These parameters are crucial for quantitatively describing the affinity of the enzymes for the substrate and the maximum rate at which the conjugation reaction can occur.
The intrinsic clearance (CLint) provides a measure of the metabolic capacity of an enzyme or a system for a specific substrate. For the glucuronidation of BIBF 1202, in vitro studies using human liver microsomes (HLM) and human intestinal microsomes (HIM) have provided quantitative data on this parameter. The intrinsic clearance in HLM was determined to be higher than that in HIM, indicating a greater metabolic capacity in the liver for this specific pathway. nih.govnih.govresearchgate.net
| In Vitro System | Intrinsic Clearance (CLint) (µL/min/mg protein) | Reference |
|---|---|---|
| Human Liver Microsomes (HLM) | 3.6 ± 0.3 | nih.govnih.gov |
| Human Intestinal Microsomes (HIM) | 1.5 ± 0.06 | nih.govnih.gov |
Investigation of Endogenous and Exogenous Modulators of Glucuronidation Activity
The enzymatic activity of UGTs can be influenced by both endogenous and exogenous factors, potentially leading to variability in drug metabolism and response.
An important endogenous modulator of this compound formation is genetic polymorphism in the UGT1A1 gene. Specifically, the UGT1A128 allele is associated with reduced enzyme activity. nih.govnih.gov Studies have shown that liver microsomes from individuals homozygous for the UGT1A128 allele exhibit significantly lower glucuronidation activity towards BIBF 1202 compared to those with the wild-type allele. nih.govnih.gov However, this reduced formation of the glucuronide metabolite does not appear to significantly impact the plasma concentrations of the active parent compound, nintedanib, or its active metabolite, BIBF 1202. nih.gov
Regarding exogenous modulators, while nintedanib itself has been shown to be a potent inhibitor of UGT1A1, its primary metabolite, BIBF 1202, does not significantly inhibit human UGTs. flinders.edu.au The potential for clinically relevant drug-drug interactions arising from the inhibition of UGTs by co-administered drugs is considered to be low, as the inhibitory concentrations for most compounds are substantially higher than therapeutic plasma levels of nintedanib. nih.gov However, potent inducers or inhibitors of UGT1A1 could theoretically alter the glucuronidation of BIBF 1202. For example, drugs known to induce UGT1A1, such as phenobarbital, or inhibitors like atazanavir and ketoconazole, could potentially modulate the formation rate of this compound, although specific studies on these interactions with nintedanib are limited. researchgate.net Co-administration of potent P-glycoprotein (P-gp) inhibitors, such as ketoconazole, can increase exposure to the parent drug nintedanib, but this is an effect on the transporter rather than a direct modulation of the glucuronidation pathway. nih.govnih.gov
Analysis of UGT Inhibition Profiles
Research into the potential for drug-drug interactions has included the analysis of the inhibitory effects of nintedanib and its metabolites on UGT enzymes. In vitro studies have been conducted to determine if these compounds inhibit the activity of various UGT isoforms.
Notably, BIBF 1202, the direct precursor to this compound, has been shown to not appreciably inhibit human UGTs. researchgate.net This lack of inhibition is attributed to the presence of a terminal electronegative group in the BIBF 1202 molecule, which appears to be unfavorable for enzyme inhibition. researchgate.net Further in vitro studies confirm that this compound itself, along with its parent compound nintedanib and precursor BIBF 1202, demonstrates little to no inhibition of UGT1A1 or UGT2B7 activities at clinically relevant concentrations. fda.gov
While the glucuronide metabolite shows minimal inhibitory activity, the parent compound, nintedanib, has been identified as a potent inhibitor of several UGT enzymes. Studies have characterized nintedanib as a potent inhibitor of human liver microsomal UGT1A1. researchgate.net It also inhibits UGT1A7, UGT1A8, UGT1A9, and UGT1A10, although less potently than UGT1A1. researchgate.net Despite this potent in vitro inhibition, in vitro–in vivo extrapolation has suggested that nintedanib is unlikely to cause significant drug-drug interactions through this mechanism, due to the low unbound plasma concentrations observed in patients. researchgate.net
| Compound | Affected UGT Isoforms | Inhibitory Potential | Reference |
|---|---|---|---|
| Nintedanib | UGT1A1, UGT1A7, UGT1A8, UGT1A9, UGT1A10 | Potent inhibitor of UGT1A1; less potent against others. | researchgate.net |
| BIBF 1202 (Intedanib Precursor) | General Human UGTs | Did not appreciably inhibit. | researchgate.net |
| This compound | UGT1A1, UGT2B7 | Little to no inhibition observed in vitro. | fda.gov |
Dispositional Mechanisms and Excretion Pathways of Intedanib N β D Glucuronide
Transporter-Mediated Efflux and Uptake Mechanisms Governing Glucuronide Disposition
The movement of Intedanib N-β-D-Glucuronide across cellular membranes is facilitated by various uptake and efflux transporters, which play a crucial role in its distribution and elimination from the body. frontiersin.orgnih.gov
ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport a wide variety of substrates, including drug metabolites, across cellular membranes. nih.govresearchgate.net Several members of this family are implicated in the efflux of this compound.
Multidrug Resistance-Associated Proteins (MRPs): In vitro studies have identified this compound as a substrate for Multidrug Resistance-Associated Protein 1 (MRP1). fda.gov While the specific roles of MRP2 and MRP3 in the transport of this glucuronide have not been fully elucidated, these transporters are known to be involved in the biliary and basolateral efflux of other glucuronide conjugates from hepatocytes.
Breast Cancer Resistance Protein (BCRP/ABCG2): this compound is also a substrate of BCRP. fda.gov BCRP is expressed in various tissues, including the liver, intestine, and kidney, and contributes to the efflux of its substrates into bile, the intestinal lumen, and urine.
These ABC transporters, located on the apical membrane of hepatocytes and renal proximal tubule cells, actively pump this compound into the bile and urine, respectively, facilitating its elimination from the body. frontiersin.orgnih.gov
Organic anion transporting polypeptides (OATPs) and organic anion transporters (OATs) are families of uptake transporters that mediate the transport of a broad range of endogenous and exogenous organic anions into cells. nih.govnih.gov
Organic Anion Transporting Polypeptides (OATPs): The primary metabolite of intedanib, BIBF 1202, is a substrate of OATP1B1 and OATP2B1. fda.gov These transporters are predominantly expressed on the basolateral membrane of hepatocytes and facilitate the uptake of substrates from the blood into the liver. While the direct transport of this compound by OATPs has not been definitively established, the uptake of its precursor, BIBF 1202, into hepatocytes is a critical step for its subsequent glucuronidation.
Enterohepatic Recirculation Dynamics of Glucuronide Metabolites
Enterohepatic recirculation is a process where drugs or their metabolites are excreted into the bile, stored in the gallbladder, released into the small intestine, and then reabsorbed back into the systemic circulation. nih.gov The observation of a second peak in the plasma concentration-time profile of intedanib suggests the possibility of enterohepatic circulation. fda.gov
β-glucuronidases are enzymes that catalyze the hydrolysis of β-D-glucuronic acid residues from glucuronidated compounds. nih.govnih.gov These enzymes are present in various tissues and are also produced by the gut microbiota. nih.gov In the context of this compound, intestinal and microbial β-glucuronidases can cleave the glucuronide moiety, releasing the active metabolite BIBF 1202 in the intestinal lumen. nih.gov
Quantitative Contribution of Hepatic, Renal, and Biliary Pathways to Glucuronide Excretion
The primary route of elimination for intedanib and its metabolites is through fecal/biliary excretion. nih.govfda.gov
Biliary and Fecal Excretion: Following oral administration of radiolabeled intedanib, approximately 93.4% of the administered dose is recovered in the feces. nih.govfda.gov This indicates that biliary excretion is the predominant pathway for the elimination of intedanib and its metabolites, including this compound.
Renal Excretion: Renal clearance of intedanib and its metabolites is negligible, with less than 1% of the administered dose being excreted in the urine. nih.govfda.govfda.gov This minimal renal excretion underscores the primary importance of the hepatic and biliary pathways in the elimination of this compound.
Hepatic Metabolism: The liver plays a central role in the metabolism of intedanib, where it is first hydrolyzed to BIBF 1202 and then conjugated to form this compound. nih.govchemicalbook.com This metabolic process is a prerequisite for its efficient biliary excretion.
Table 1: Key Transporters Involved in the Disposition of Intedanib and its Metabolites
| Transporter | Substrate(s) | Location | Function |
|---|---|---|---|
| P-glycoprotein (P-gp) | Intedanib | Intestine, Liver, Kidney, Blood-Brain Barrier | Efflux of parent drug |
| OATP1B1 | BIBF 1202 | Liver (basolateral membrane) | Uptake of active metabolite into hepatocytes |
| OATP2B1 | BIBF 1202 | Liver (basolateral membrane) | Uptake of active metabolite into hepatocytes |
| MRP1 | This compound | Various tissues | Efflux of glucuronide metabolite |
| BCRP | This compound | Liver, Intestine, Kidney | Efflux of glucuronide metabolite |
Table 2: Excretion Pathways of Intedanib and its Metabolites
| Excretion Pathway | Percentage of Administered Dose |
|---|---|
| Fecal/Biliary Excretion | ~93.4% |
| Renal Excretion | < 1% |
Advanced Analytical Methodologies for Isolation, Characterization, and Quantification of Intedanib N β D Glucuronide
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating Intedanib N-β-D-Glucuronide from complex biological matrices and for its subsequent quantification. These techniques leverage the differential partitioning of the analyte between a mobile phase and a stationary phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Capabilities (e.g., Ultraviolet, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds. For Nintedanib (B1663095) and its metabolites, Reverse Phase-HPLC (RP-HPLC) methods have been developed and validated. researchgate.net These methods typically employ a non-polar stationary phase, such as a C18 column, and a polar mobile phase.
A developed stability-indicating RP-HPLC method for Nintedanib utilized a YMC Pack ODS-AQ (C18) column (250 x 4.6 mm, 5 µm particle size). researchgate.net The separation was achieved using a gradient elution with a mobile phase consisting of water (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile, at a flow rate of 1.0 mL/min. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, with a wavelength of 210 nm being effective for Nintedanib. researchgate.net While this specific method was developed for the parent drug, its principles are directly applicable to the separation of its glucuronide metabolite, which retains a significant portion of the parent chromophore. The method's validation according to ICH guidelines for parameters like specificity, linearity, accuracy, and precision ensures its reliability for quantitative analysis. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Quantification and Structural Elucidation
For enhanced sensitivity and selectivity, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). This hybrid technique is a powerful tool for quantifying low concentrations of metabolites in complex biological fluids like plasma, as well as in environmental samples like wastewater. nih.govnih.gov Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure version of HPLC, offers faster analysis times and improved resolution. nih.gov
A rapid and sensitive UPLC-MS/MS method was established for the simultaneous determination of Nintedanib and its carboxylic acid metabolite, BIBF 1202, in rat plasma. nih.gov This method, with a total chromatographic run time of just 3.0 minutes, utilized an Acquity UPLC BEH C18 column and a gradient elution with acetonitrile and 0.1% formic acid in water. nih.govresearchgate.net Detection was performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode. nih.gov The specific precursor-to-product ion transitions allow for highly selective quantification, distinguishing the analytes from endogenous matrix components. nih.gov Similar methodologies are applied for the analysis of glucuronide conjugates, providing high-throughput capabilities suitable for pharmacokinetic studies. nih.gov
| Parameter | HPLC Method researchgate.net | UPLC-MS/MS Method nih.govresearchgate.net | HPLC-MS/MS for Glucuronides nih.gov |
|---|---|---|---|
| Technique | RP-HPLC | UPLC-MS/MS | HPLC-MS/MS |
| Column | YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm | Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm | Accucore™ Biphenyl, 100 × 2.1 mm, 2.6 μm |
| Mobile Phase | Water (pH 3.0): Acetonitrile (Gradient) | 0.1% Formic Acid in Water : Acetonitrile (Gradient) | Not specified |
| Flow Rate | 1.0 mL/min | 0.30 - 0.40 mL/min | Not specified |
| Detection | UV at 210 nm | Triple Quadrupole MS (MRM mode, ESI+) | MS/MS |
| Run Time | Not specified | 3.0 minutes | 7.5 minutes |
Spectroscopic and Spectrometric Approaches for Structural Confirmation
While chromatography separates the components of a mixture, spectroscopic and spectrometric techniques are required to confirm the exact chemical structure of the isolated metabolite.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Chemical Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous elucidation of chemical structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including atom connectivity and stereochemistry. For a molecule like this compound, ¹H-NMR would be particularly informative. mdpi.com
Key diagnostic signals would include the anomeric proton of the glucuronic acid moiety, which would confirm the β-configuration of the glycosidic bond. Further signals corresponding to the protons on the glucuronic acid ring, as well as the aromatic and aliphatic protons of the parent Intedanib structure, would allow for a complete and definitive assignment. Compared to other methods, NMR can provide quantitative information without the need for calibration curves, using an internal standard. mdpi.com While specific NMR data for this compound is not detailed in the provided sources, the application of this technique is a standard and essential step in the formal identification of a new metabolite.
Detailed Mass Spectrometry Fragmentation Analysis for Metabolite Identification
Tandem mass spectrometry (MS/MS) is critical not only for quantification but also for structural elucidation, particularly for identifying metabolites. The fragmentation pattern of a molecule in the mass spectrometer provides a "fingerprint" that can be used to confirm its identity.
For glucuronide conjugates, a characteristic fragmentation pathway involves the neutral loss of the glucuronide moiety (C₆H₈O₆), which has a mass of 176.0321 Da. nih.gov This specific loss from the precursor ion is a strong indicator of a glucuronide conjugate. nih.govuab.edu For this compound (formula C₃₆H₃₉N₅O₁₀, molecular weight 701.72) cymitquimica.com, the protonated precursor ion [M+H]⁺ would be observed at m/z 702.7. Upon collision-induced dissociation (CID), the primary fragmentation event would be the loss of the glucuronic acid moiety, resulting in a product ion corresponding to the protonated aglycone (Intedanib) at m/z 526.7. Subsequent fragmentation of this ion would then follow the known fragmentation pattern of Nintedanib itself, providing further structural confirmation. nih.gov
| Ion Description | Proposed Structure | Expected m/z | Fragmentation Pathway |
|---|---|---|---|
| Precursor Ion [M+H]⁺ | This compound | 702.7 | - |
| Product Ion [Aglycone+H]⁺ | Intedanib | 526.7 | Neutral loss of glucuronic acid (-176.0 Da) |
| Product Ion | Fragment of Intedanib | 113.1 | Further fragmentation of the aglycone nih.gov |
Optimized Sample Preparation Strategies for Glucuronide Analysis
Effective sample preparation is a critical prerequisite for reliable analysis, aiming to remove interfering substances from the matrix and concentrate the analyte of interest. The choice of technique depends on the complexity of the sample matrix (e.g., plasma, wastewater, tissue).
For wastewater samples, which are environmentally complex, Solid-Phase Extraction (SPE) is a robust method for isolating glucuronide conjugates. nih.gov A typical SPE procedure involves washing the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar impurities, followed by elution of the target analytes with a stronger organic solvent like 100% methanol. nih.gov The eluent is then evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of the mobile phase for injection into the LC-MS/MS system. nih.gov
For biological samples such as plasma or tissue homogenates, a simpler protein precipitation procedure is often sufficient. researchgate.net This involves adding a water-miscible organic solvent, such as acetonitrile, to the sample. This denatures and precipitates the proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be directly injected or further processed. This method is fast and effective for preparing samples for UPLC-MS/MS analysis. researchgate.net
| Strategy | Sample Matrix | Key Steps | Reference |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Wastewater | 1. Cartridge washing (5% methanol). 2. Elution (100% methanol). 3. Nitrogen drying. 4. Reconstitution. | nih.gov |
| Protein Precipitation | Plasma, Tissue Homogenates | 1. Addition of acetonitrile. 2. Vortexing. 3. Centrifugation. 4. Collection of supernatant. | researchgate.net |
Enzymatic Hydrolysis Protocols Utilizing β-Glucuronidase for Aglycone Release
Enzymatic hydrolysis is a widely employed technique to cleave glucuronide conjugates, converting them back to their parent aglycone form for easier detection and quantification, particularly by mass spectrometry. norlab.comcovachem.com The enzyme β-glucuronidase is highly specific for the β-D-glucuronide linkage, offering a milder alternative to harsh chemical hydrolysis that can prevent analyte degradation. covachem.com The efficiency of this enzymatic reaction is dependent on several factors, including the source of the enzyme, pH, temperature, and incubation time. jfda-online.com
While specific protocols for this compound are not extensively detailed in the available literature, established methodologies for other complex drug glucuronides in matrices like urine provide a framework for its analysis. Various sources of β-glucuronidase, such as those from E. coli, abalone, and recombinant forms, are commercially available and have been evaluated for their hydrolytic efficiency. norlab.comsigmaaldrich.com
The general procedure involves incubating the biological sample containing the glucuronide metabolite with a selected β-glucuronidase enzyme in an appropriate buffer system. The pH is a critical parameter, with an optimal range typically between 6.0 and 6.5 for enzymes like the one derived from E. coli. sigmaaldrich.com Incubation temperatures can range from room temperature to higher temperatures like 55°C or 65°C to accelerate the reaction. norlab.comnih.gov Incubation times are also optimized, ranging from as short as 5-15 minutes for highly efficient recombinant enzymes to 30-60 minutes or longer for others. nih.govhubspotusercontent-na1.net Following incubation, a sample clean-up step, often involving solid-phase extraction (SPE), is typically performed to remove interfering substances before instrumental analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
The selection of the enzyme and reaction conditions should be carefully optimized for the specific analyte and matrix to ensure complete hydrolysis and accurate quantification. For instance, recombinant β-glucuronidases have been shown to offer rapid hydrolysis at room temperature for certain benzodiazepine glucuronides. nih.gov
Table 1: Typical Conditions for Enzymatic Hydrolysis of Drug Glucuronides
| Parameter | Condition | Source(s) |
| Enzyme Source | Recombinant, E. coli, Abalone (Helix pomatia) | norlab.comsigmaaldrich.com |
| pH | 4.0 - 6.8 (Optimum often 6.0-6.5) | norlab.comsigmaaldrich.com |
| Buffer | Acetate, Phosphate | norlab.com |
| Temperature | Room Temperature, 37°C, 55°C, 65°C | norlab.comsigmaaldrich.comnih.govhubspotusercontent-na1.net |
| Incubation Time | 5 minutes - 2 hours (or longer) | nih.govhubspotusercontent-na1.net |
Chemical Derivatization Techniques for Enhanced Chromatographic or Spectrometric Detection
Chemical derivatization is a sample preparation technique used to modify an analyte's chemical structure to improve its analytical properties. This process is often employed in gas chromatography-mass spectrometry (GC-MS) to increase the volatility and thermal stability of polar compounds containing functional groups like hydroxyls, amines, or carboxylic acids. Derivatization can also enhance detection by introducing specific chemical moieties that improve ionization efficiency or chromatographic separation.
However, based on the available scientific literature, chemical derivatization techniques are not commonly applied to the analysis of this compound or its parent compound, nintedanib. The predominant analytical methods for nintedanib and its primary metabolites, such as BIBF 1202, are based on liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov These methods are capable of directly analyzing these compounds with high sensitivity and specificity without the need for derivatization.
In Vitro and Preclinical Non Human Model Systems for Intedanib N β D Glucuronide Metabolism Studies
Subcellular Fraction Models for Enzymatic Characterization
Subcellular fractions, which are isolates of specific cellular components, are fundamental tools for characterizing the enzymatic processes involved in drug metabolism. They allow for the study of specific enzyme activities in a simplified environment, free from the complexities of whole-cell processes.
Liver Microsomes (Human and Animal) for UGT Activity Assessment
Human liver microsomes (HLMs) are vesicles formed from the endoplasmic reticulum of hepatocytes and are a primary in vitro tool for studying phase I and phase II metabolism. aalto.fi They contain a high concentration of UGT enzymes, making them ideal for assessing glucuronidation activity. aalto.fi In vitro studies using HLMs have been pivotal in elucidating the formation of Intedanib N-β-D-Glucuronide.
Research has demonstrated that the glucuronidation of BIBF 1202 occurs readily in human liver microsomes. researchgate.netnih.gov Quantitative analysis has established the intrinsic clearance rate for this reaction, providing a measure of the liver's metabolic capacity. researchgate.netnih.gov Specifically, the glucuronidation activity for BIBF 1202 in pooled HLMs has been measured at 3.6 ± 0.3 µL/min/mg protein. researchgate.netnih.gov
Furthermore, studies with HLMs have helped identify the specific UGT isoforms responsible for the metabolite's formation in the liver. UGT1A1 has been identified as a key enzyme in this process. researchgate.netnih.govnih.gov This was supported by findings that liver microsomes from individuals homozygous for the UGT1A1*28 allele, which is associated with reduced enzyme activity, exhibited significantly lower glucuronidation of BIBF 1202 compared to those with the wild-type allele. researchgate.netnih.gov
| In Vitro Model | Glucuronidation Activity (CLint, µL/min/mg protein) |
|---|---|
| Human Liver Microsomes (HLM) | 3.6 ± 0.3 researchgate.netnih.gov |
| Human Intestinal Microsomes (HIM) | 1.5 ± 0.06 researchgate.netnih.gov |
Intestinal Microsomes for Enteric Metabolism Studies
Studies using HIMs have confirmed that the glucuronidation of BIBF 1202 also occurs in the gut. The measured activity in human intestinal microsomes was 1.5 ± 0.06 µL/min/mg protein. researchgate.netnih.gov While this rate is lower than that observed in liver microsomes, it confirms that the intestine is a site of this compound formation. researchgate.netnih.gov The UGT enzymes UGT1A7, UGT1A8, and UGT1A10, which are prominently expressed in the gastrointestinal tract, have been identified as being capable of mediating this reaction. researchgate.netnih.govnih.gov
Isolated Cell and Tissue Culture Models
While subcellular fractions are excellent for studying individual enzyme kinetics, more complex systems that better reflect the cellular environment are needed to understand metabolism in a more physiologically relevant context.
Primary Hepatocytes (Fresh and Cryopreserved)
Primary human hepatocytes are considered the gold standard for in vitro metabolism studies because they contain the full complement of metabolic enzymes, cofactors, and transporters, providing a more comprehensive picture of hepatic disposition. mdpi.comyoutube.com In vitro studies utilizing human hepatocytes have been part of the metabolic assessment of nintedanib (B1663095). nih.gov These models allow for the investigation of the complete metabolic sequence from the parent drug, nintedanib, through the formation of BIBF 1202, to its subsequent glucuronidation to this compound within an intact cell system.
Precision-Cut Liver and Intestinal Slices
Precision-cut tissue slices (PCTS) are ex vivo models that preserve the natural architecture of the tissue. nih.govrug.nl These slices contain all the different cell types of the organ in their normal arrangement, maintaining cell-cell and cell-matrix interactions. nih.govrug.nl This makes them a highly representative model for studying complex metabolic processes. nih.gov Precision-cut liver slices (PCLS) and precision-cut intestinal slices (PCIS) can be prepared from both human and animal tissues. nih.govnih.gov They remain viable for incubations lasting from 24 hours (intestine) to 96 hours (liver), allowing for a variety of metabolic studies. nih.gov While specific data on this compound formation in this system is not detailed in the provided search results, the use of precision-cut lung slices to study the pharmacological effects of nintedanib demonstrates the model's applicability to research on this compound. nordicbioscience.com PCLS and PCIS represent a powerful translational tool for studying the integrated metabolism of nintedanib, including the formation of its glucuronide metabolite. nih.gov
Recombinant UGT Expression Systems in Heterologous Cells
To pinpoint the exact contribution of individual UGT enzymes to a metabolic pathway, heterologous systems expressing a single recombinant UGT isoform are used. nih.govdoi.org These systems, often using insect or mammalian cell lines, are engineered to produce a specific human UGT enzyme. By incubating the substrate (BIBF 1202) with a panel of these individual recombinant UGTs, researchers can definitively identify which isoforms are capable of catalyzing the glucuronidation reaction. criver.com
This approach was instrumental in identifying the specific UGT enzymes involved in the formation of this compound. Experiments with recombinant UGTs confirmed that UGT1A1, UGT1A7, UGT1A8, and UGT1A10 are all capable of mediating the glucuronidation of BIBF 1202. researchgate.netnih.govnih.gov
| UGT Isoform | Primary Location of Expression | Role in BIBF 1202 Glucuronidation |
|---|---|---|
| UGT1A1 | Liver, Intestine | Confirmed researchgate.netnih.govnih.gov |
| UGT1A7 | Gastrointestinal Tract | Confirmed researchgate.netnih.govnih.gov |
| UGT1A8 | Gastrointestinal Tract | Confirmed researchgate.netnih.govnih.gov |
| UGT1A10 | Gastrointestinal Tract | Confirmed researchgate.netnih.govnih.gov |
Preclinical Animal Model Studies Focusing on Glucuronide Metabolic Fate
Comparative Metabolic Profiles in Rodent (e.g., Rat, Mouse) and Non-Rodent (e.g., Dog, Monkey) Species
Pharmacokinetic and metabolism studies for nintedanib have been conducted in several animal species, including CD1 mice, Wistar rats, and cynomolgus and rhesus monkeys, to characterize interspecies differences and similarities in its metabolic fate. acs.orgacs.orgfda.gov These studies are fundamental for selecting the most appropriate animal model for predicting human pharmacokinetics.
In all species investigated, the metabolic conversion of nintedanib to BIBF 1202 and its subsequent glucuronidation represents the major clearance pathway. nih.govacs.org While the qualitative metabolic pathways are generally similar across species, quantitative differences in drug exposure and metabolite formation are observed.
Rodent Models (Rat and Mouse): In studies using rats and mice, nintedanib demonstrated extensive metabolism. Following administration of radiolabelled nintedanib to rats, radioactivity was widely distributed throughout the body, with the exception of the central nervous system. nih.gov The primary route of elimination was identified as fecal excretion, with renal excretion of drug-related radioactivity being minimal—around 1.2% in rats and 2.1% in mice—indicating that biliary excretion of metabolites is the predominant clearance mechanism. acs.org A systematic investigation in mice identified 19 metabolites, with the main metabolic pathways confirmed to be hydroxylation, demethylation, and notably, glucuronidation. nih.gov Plasma protein binding of nintedanib was high in both mice (>97%) and rats (>97%). nih.gov
Non-Rodent Models (Monkey): Studies in cynomolgus and rhesus monkeys also showed significant exposure to nintedanib, with oral bioavailability ranging from 13% to 24%. acs.orgacs.org Similar to rodents, the metabolic profile in monkeys is characterized by the formation of BIBF 1202 and its glucuronide conjugate. Plasma protein binding in monkeys was found to be slightly lower than in rodents, at 91–93%. nih.gov
The table below summarizes key pharmacokinetic parameters of nintedanib across different preclinical species, highlighting the variability in exposure and distribution.
| Parameter | Mouse (CD1) | Rat (Wistar) | Monkey (Cynomolgus/Rhesus) |
| Oral Bioavailability | Not Reported | ~12% | 13% - 24% |
| Plasma Protein Binding | >97% | >97% | 91% - 93% |
| Volume of Distribution (Vss) | >8 L/kg | >8 L/kg | >8 L/kg |
| Primary Route of Excretion | Feces (via Bile) | Feces (via Bile) | Feces (via Bile) |
| Renal Excretion (% of dose) | ~2.1% | ~1.2% | Not Reported |
| Data compiled from multiple sources. nih.govacs.orgacs.org |
These comparative studies underscore that while the formation of this compound is a conserved metabolic step, the rate and extent of its formation and subsequent elimination can vary between species. Such differences are critical for extrapolating preclinical findings to predict the drug's behavior in humans.
Application of Bile Duct Cannulation Models for Direct Biliary Excretion Assessment
Given that the primary route of elimination for nintedanib and its metabolites is through fecal excretion, direct assessment of biliary secretion is essential to fully characterize the drug's disposition. ersnet.orgfda.govacs.org Bile duct cannulation (BDC) in animal models, particularly in rats, is a standard and valuable technique for this purpose. unc.eduwindows.net This surgical procedure involves implanting a cannula into the common bile duct to directly collect bile, allowing for the unambiguous quantification of the amount of parent drug and metabolites eliminated from the liver into the intestines. windows.netbioivt.com
For compounds like nintedanib, where fecal excretion accounts for approximately 93.4% of the administered dose in humans, BDC studies in preclinical species such as rats are instrumental. fda.gov Rats are often considered an ideal model for such studies because they lack a gallbladder, meaning bile is continuously secreted into the duodenum. windows.net
A typical BDC study involves the following:
Surgical Cannulation: The common bile duct of the animal (e.g., a Wistar rat) is surgically cannulated to allow for the continuous collection of bile over a specified period post-drug administration.
Sample Collection: Bile, urine, and feces are collected at timed intervals. Blood samples are also taken to determine the plasma concentration of the drug and its metabolites.
Analysis: The collected bile is analyzed, often using liquid chromatography-mass spectrometry (LC-MS), to identify and quantify the parent drug and its metabolites, including this compound.
By directly measuring the components excreted in bile, BDC studies provide definitive evidence of the role of hepatobiliary transport in the clearance of this compound. This methodology confirms that the glucuronide metabolite is extensively transported from the liver into the bile, which explains the low levels of radioactivity found in urine and the high levels in feces during mass balance studies. acs.orgbioivt.com Furthermore, these studies can help to investigate the potential for enterohepatic recirculation, where a metabolite excreted in bile is reabsorbed in the intestine. fda.govunc.edu The observation of a second peak in the plasma concentration of nintedanib in some studies suggests that enterohepatic circulation may occur. fda.gov
Comparative Glucuronidation and Species Selectivity of Intedanib N β D Glucuronide Formation
Analysis of Interspecies Variability in Glucuronidation Rates, Regioselectivity, and Metabolite Profiles
The rate and profile of drug glucuronidation can vary significantly between species due to differences in the expression levels, substrate specificity, and catalytic activity of UGT enzymes. nih.govmdpi.com For nintedanib's primary metabolite, BIBF 1202, glucuronidation in humans is mediated by UGT1A1 in the liver, with additional contributions from intestinal UGTs 1A7, 1A8, and 1A10. nih.govnih.gov The intrinsic clearance for BIBF 1202 glucuronidation has been determined in human liver microsomes (HLM) to be 3.6 ± 0.3 µL/min/mg protein and in human intestinal microsomes (HIM) to be 1.5 ± 0.06 µL/min/mg protein. nih.gov
For instance, significant species differences were observed in the N-glucuronidation of an mTOR inhibitor, where rats, dogs, and humans favored N2-glucuronidation, while monkeys selectively formed the N1-glucuronide. nih.gov Such differences in regioselectivity can lead to qualitatively different metabolite profiles between species.
Quantitative differences in metabolic rates are also common. Studies on ezetimibe, a cholesterol-lowering drug that undergoes extensive glucuronidation, revealed significant variations in metabolic rates across intestinal microsomes from different species. At a substrate concentration of 5 µM, the rate of glucuronide formation in mouse intestinal microsomes (2.02 ± 0.03 nmol/min/mg) was approximately 2.8 times higher than in dog intestinal microsomes (0.72 ± 0.01 nmol/min/mg). mdpi.com These findings underscore that the metabolic capacity of a given preclinical species for a glucuronidation reaction cannot be assumed to mirror that of humans.
Table 1: Illustrative Example of Interspecies Variability in Intestinal Glucuronidation Rates for Ezetimibe
This table illustrates the kind of species variability that can be expected for glucuronidation processes. Data is for ezetimibe and is not specific to Intedanib N-β-D-Glucuronide.
| Species | Glucuronidation Rate (nmol/min/mg protein) |
|---|---|
| Mouse | 2.02 ± 0.03 |
| Rat | 1.69 ± 0.04 |
| Human | 1.15 ± 0.01 |
| Monkey | 0.99 ± 0.02 |
| Dog | 0.72 ± 0.01 |
Data sourced from a study on ezetimibe glucuronidation in intestinal microsomes at a 5 µM substrate concentration mdpi.com.
Comparative Kinetic Studies of this compound Formation Across Human and Animal UGT Orthologs
The kinetics of enzyme-catalyzed reactions are typically described by the Michaelis-Menten parameters: Vmax (maximum reaction rate) and Km (substrate concentration at half-maximum velocity). Comparing these kinetic parameters for the formation of this compound across UGT orthologs from humans and various animal species is essential for a mechanistic understanding of observed differences in metabolic rates.
To illustrate the profound impact of species differences on enzyme kinetics, data from the glucuronidation of ezetimibe in intestinal microsomes can be examined. Kinetic studies revealed that the Vmax was highest in monkeys, while the intrinsic clearance (Vmax/Km), an indicator of enzymatic efficiency, showed an 8.17-fold difference among the tested species, with the order being mouse > dog > human > rat ≈ monkey. mdpi.com Such kinetic disparities are attributed to species-specific differences in the expression levels and functional properties of the UGT enzymes responsible for the conjugation. mdpi.com
Table 2: Illustrative Example of Comparative Enzyme Kinetics for Ezetimibe Glucuronidation Across Species
This table demonstrates typical species differences in enzyme kinetic parameters for a UGT-mediated reaction. Data is for ezetimibe and is not specific to this compound.
| Species | Vmax (nmol/mg/min) | Km (µM) | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|---|
| Mouse | 2.23 ± 0.10 | 0.59 ± 0.15 | 3.78 ± 0.03 |
| Rat | 2.40 ± 0.15 | 3.62 ± 0.89 | 0.66 ± 0.01 |
| Dog | 1.19 ± 0.06 | 0.55 ± 0.14 | 2.17 ± 0.01 |
| Monkey | 3.87 ± 0.22 | 5.84 ± 1.25 | 0.66 ± 0.01 |
| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 |
Data derived from a kinetic study of ezetimibe glucuronidation in intestinal microsomes mdpi.com.
Scientific Considerations for Extrapolation of Preclinical Metabolic Data to Human Glucuronidation Patterns
Extrapolating metabolic data from preclinical animal studies to predict human pharmacokinetics is a complex process fraught with potential inaccuracies. nih.gov The primary objective is to select animal species that are most relevant and reliable for predicting human safety and metabolism. mdpi.com Several scientific factors must be carefully considered, particularly for drugs like nintedanib (B1663095) where glucuronidation is a major clearance pathway.
Species Differences in UGT Isoforms: There are marked species differences in the expression, function, and substrate specificity of UGT enzymes. nih.govmdpi.com An animal model may lack a human UGT ortholog, express it at vastly different levels, or the ortholog may have different substrate affinities (Km) and catalytic capacities (Vmax). mdpi.com For nintedanib, where human UGT1A1 is a key enzyme, selecting a preclinical species where the UGT1A1 ortholog exhibits similar activity towards BIBF 1202 is crucial but challenging. For some UGT1A1 substrates, monkeys have been shown to be a poor model for humans due to differences in regioselectivity. nih.gov
Quantitative and Qualitative Differences in Metabolite Profiles: Preclinical studies must identify whether the metabolites produced in animals are the same as those in humans (qualitative similarity) and if they are formed in similar proportions (quantitative similarity). If an animal model produces a unique major metabolite or fails to produce a major human metabolite, its predictive value is diminished. The rank order of metabolic stability in human microsomes often does not correspond to any single animal species, complicating the selection of an appropriate model. mdpi.com
Influence of Other Biological Factors: Beyond enzyme kinetics, other physiological differences can affect extrapolation. For nintedanib, plasma protein binding varies across species, being >97% in mice and rats, 91-93% in monkeys, and 98% in humans. nih.govresearchgate.net Differences in protein binding affect the unbound fraction of the drug available for metabolism and can complicate direct scaling of clearance data.
A systematic approach rooted in a solid understanding of metabolism is necessary for reliable species selection. mdpi.com This involves in vitro cross-species comparisons of metabolic pathways using liver microsomes or hepatocytes to ensure that the chosen animal models are exposed to a similar metabolic profile as humans, thereby increasing the predictive value of nonclinical toxicology and pharmacokinetic studies. mdpi.com
Mechanistic Insights and Biochemical Implications of Intedanib N β D Glucuronide
Elucidation of Structure-Metabolism Relationships Governing Glucuronidation of Parent Compounds and Their Metabolites
The biotransformation of Intedanib is a prime example of how the chemical structure of a drug dictates its metabolic fate. The presence of a methyl ester in the parent Intedanib molecule makes it susceptible to hydrolysis, which is the initial and major metabolic step. nih.govnih.gov This reaction, catalyzed by esterases, results in the formation of BIBF 1202, which possesses a carboxyl group. nih.gov This newly exposed carboxylic acid moiety is the key functional group for the subsequent phase II metabolic reaction, glucuronidation.
The structure of BIBF 1202 is thus the critical determinant for its interaction with UGT enzymes. The carboxyl group serves as the attachment point for the glucuronic acid moiety, forming an acyl glucuronide. researchgate.net This conjugation significantly increases the water solubility of the molecule, facilitating its elimination from the body, primarily through fecal and biliary excretion. nih.gov
In contrast to its metabolite, the parent Intedanib molecule is a potent inhibitor of several UGT enzymes, including UGT1A1. nih.govnih.gov However, its major metabolite, BIBF 1202, does not exhibit significant inhibition of these enzymes. nih.gov This difference is attributed to the presence of the terminal electronegative carboxyl group in BIBF 1202, which appears to be unfavorable for enzyme inhibition. nih.gov
Molecular Interactions of UGT Enzymes with Substrates, Cofactors (e.g., UDPGA), and Allosteric Modulators
The glucuronidation of BIBF 1202 is a multi-step process involving the UGT enzymes, the substrate (BIBF 1202), and the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). This enzymatic reaction takes place primarily in the liver and intestines. nih.gov Several UGT isoforms have been identified as being responsible for the glucuronidation of BIBF 1202, including UGT1A1, UGT1A7, UGT1A8, and UGT1A10. nih.govnih.gov
The catalytic cycle begins with the binding of the cofactor, UDPGA, to the active site of the UGT enzyme. This is followed by the binding of the substrate, BIBF 1202. The enzyme then facilitates the transfer of the glucuronic acid moiety from UDPGA to the carboxylic acid group of BIBF 1202. This results in the formation of the glucuronide conjugate and the release of uridine diphosphate (UDP).
The interaction between the UGT enzyme and its substrates is a complex process that can be influenced by various factors, including the presence of allosteric modulators. While specific allosteric modulators for the glucuronidation of BIBF 1202 have not been extensively studied, it is known that the activity of UGT enzymes can be altered by various compounds, leading to potential drug-drug interactions.
Application of Computational and In Silico Modeling Approaches to Glucuronidation Prediction
Computational and in silico modeling approaches are increasingly being used to predict the metabolic fate of drugs, including their potential for glucuronidation. These methods can provide valuable insights into the interactions between drugs and metabolizing enzymes, helping to identify potential liabilities early in the drug development process.
Molecular Docking and Dynamics Simulations for UGT Active Site Interactions
Molecular docking and dynamics simulations are powerful tools for visualizing and analyzing the interactions between a substrate and the active site of an enzyme. These techniques can be used to predict the binding affinity of a compound for a particular UGT isoform and to identify the key amino acid residues involved in the interaction. For a compound like BIBF 1202, docking studies could help to explain its substrate specificity for different UGT isoforms. Such simulations can model how the carboxylic acid group of BIBF 1202 orients within the active site to facilitate the nucleophilic attack on the UDPGA cofactor.
Emerging Research Areas and Methodological Advancements in Intedanib N β D Glucuronide Studies
Development and Validation of Novel In Vitro Systems for Enhanced Predictive Accuracy
To improve the prediction of in vivo drug metabolism and potential drug-drug interactions, researchers are increasingly turning to sophisticated in vitro models that more accurately mimic the physiological environment of the human liver.
Human Liver Microsomes (HLMs) remain a foundational tool for studying the glucuronidation of BIBF 1202, the carboxylic acid metabolite of nintedanib (B1663095). mdpi.comnih.gov HLMs contain a rich complement of UDP-glucuronosyltransferase (UGT) enzymes, the family of proteins responsible for glucuronidation. hyphadiscovery.com Studies utilizing HLMs have been instrumental in identifying the specific UGT isoforms that catalyze the formation of Intedanib N-β-D-Glucuronide. mdpi.comnih.gov However, a phenomenon known as 'latency' can affect the in vitro activity of UGTs in microsomes, potentially leading to an underestimation of metabolic clearance. This occurs because the active site of UGTs is located within the lumen of the endoplasmic reticulum, and the microsomal membrane can limit substrate access. To overcome this, pore-forming agents like alamethicin are often used to disrupt the membrane and reveal the full catalytic activity of the enzymes. nih.gov
Three-dimensional (3D) liver models , such as spheroids and organoids, represent a significant leap forward in in vitro drug metabolism research. nih.govmdpi.com Unlike traditional 2D cell cultures, 3D models allow hepatocytes to maintain their characteristic polarity and cell-to-cell interactions, which is crucial for preserving their metabolic functions over longer periods. semanticscholar.orgcherrybiotech.com These models have shown promise in predicting drug-induced liver injury and are being explored for their utility in studying the metabolism of various drugs, including tyrosine kinase inhibitors like nintedanib. semanticscholar.orgnih.govnih.gov The extended viability and functionality of hepatocytes in 3D cultures allow for more complex studies, such as the investigation of enzyme induction and long-term metabolic profiling, which are critical for a comprehensive understanding of this compound formation and disposition. nih.govnih.gov
| In Vitro System | Key Features | Relevance to this compound Studies |
|---|---|---|
| Human Liver Microsomes (HLMs) | Rich source of UGT enzymes; established methodology. | Identification of UGT isoforms involved in BIBF 1202 glucuronidation. |
| 3D Liver Spheroids/Organoids | Maintained hepatocyte polarity and function; long-term culture viability. | Improved prediction of in vivo metabolism and potential for complex interaction studies. |
Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Profiling
The application of "omics" technologies has revolutionized the study of drug metabolism by providing a global and unbiased view of the complex biochemical processes involved.
Metabolomics , the large-scale study of small molecules within cells, tissues, or organisms, has been successfully applied to create a comprehensive metabolic profile of nintedanib. A recent study systematically investigated the metabolism of nintedanib in human liver microsomes and in mice using a metabolomics approach. This research identified nineteen metabolites, including glucuronide conjugates, and elucidated the major metabolic pathways, which include hydroxylation, demethylation, glucuronidation, and acetylation. nih.govmdpi.com Such detailed profiling provides a holistic view of nintedanib's biotransformation and helps to understand the interplay between different metabolic routes. nih.govnih.govmdpi.commdpi.comnih.gov
Proteomics , the large-scale study of proteins, is a powerful tool for identifying and quantifying the enzymes involved in drug metabolism. Quantitative proteomics can be used to determine the abundance of specific UGT isoforms in liver tissue, which can then be correlated with their catalytic activity. This approach helps to confirm the role of specific UGTs in the glucuronidation of a drug substrate and can provide insights into inter-individual variability in drug metabolism. nih.gov For instance, proteomic correlation analysis has been used to support the role of specific enzymes in the metabolic pathways of nintedanib. mdpi.comnih.gov
The integration of metabolomics and proteomics data offers a powerful, systems-level understanding of this compound formation. By correlating the abundance of specific UGT isoforms with the levels of BIBF 1202 and its glucuronide, researchers can build more accurate predictive models of nintedanib metabolism.
Investigation of Unexplored UGT Isoforms or Non-Canonical Glucuronidation Pathways Relevant to this compound
While several key UGT isoforms have been implicated in the formation of this compound, ongoing research continues to explore the potential involvement of other enzymes and alternative metabolic pathways.
Established UGT Isoforms: Research has demonstrated that UGT1A1, UGT1A7, UGT1A8, and UGT1A10 are all capable of mediating the glucuronidation of BIBF 1202. mdpi.comnih.gov UGT1A1 is a major hepatic enzyme, while UGT1A7, UGT1A8, and UGT1A10 are primarily expressed in extrahepatic tissues, particularly the gastrointestinal tract. nih.gov The involvement of these intestinal UGTs is significant as it suggests that a portion of nintedanib's metabolism may occur before it even reaches the systemic circulation, impacting its oral bioavailability. rsc.org
Other UGT Isoforms: The human UGT superfamily is diverse, with other isoforms such as those in the UGT2B family (e.g., UGT2B7, UGT2B15) playing significant roles in the metabolism of a wide range of drugs. researchgate.net While there is currently no direct evidence for the involvement of UGT2B isoforms in this compound formation, their broad substrate specificity warrants consideration in comprehensive metabolic profiling. researchgate.netwikipedia.org
Non-Canonical Glucuronidation: Glucuronidation typically involves the attachment of glucuronic acid to hydroxyl, carboxyl, or amine groups (O-, and N-glucuronidation). nih.govresearchgate.net While the formation of this compound is an acyl glucuronidation (a type of O-glucuronidation), the possibility of other, less common "atypical" glucuronidation pathways should not be entirely dismissed. researchgate.net For instance, some UGT enzymes can catalyze the formation of glucuronides at carbon atoms (C-glucuronidation) or utilize alternative sugar donors. nih.gov While there is no current evidence to suggest that nintedanib undergoes such non-canonical glucuronidation, the expanding understanding of UGT enzymology may reveal novel metabolic routes for this and other drugs in the future.
| UGT Isoform | Primary Location of Expression | Known Role in this compound Formation |
|---|---|---|
| UGT1A1 | Liver | Yes |
| UGT1A7 | Gastrointestinal Tract | Yes |
| UGT1A8 | Gastrointestinal Tract | Yes |
| UGT1A10 | Gastrointestinal Tract | Yes |
Pharmacogenomic Analysis of Genetic Polymorphisms in UGT Enzymes Affecting this compound Formation
Pharmacogenomics studies the influence of genetic variations on drug response. For drugs metabolized by UGT enzymes, polymorphisms in the UGT genes can lead to significant inter-individual differences in drug efficacy and toxicity. researchgate.neteur.nl
UGT1A1 Polymorphisms: A significant finding in the study of nintedanib metabolism is the impact of the UGT1A128 polymorphism. This common genetic variant is characterized by an extra TA repeat in the promoter region of the UGT1A1 gene, which leads to reduced enzyme expression and activity. researchgate.net A study on nintedanib metabolism found that liver microsomes from individuals homozygous for the UGT1A128 allele exhibited significantly lower BIBF 1202 glucuronidation activity compared to those with the wild-type allele. mdpi.comnih.gov This finding has important clinical implications, as patients with this genotype may have a reduced capacity to metabolize and clear nintedanib, potentially leading to increased drug exposure.
Polymorphisms in Other UGTs: Genetic variants have also been identified in other UGT isoforms involved in nintedanib metabolism, although their specific impact on this compound formation is still an area of active investigation.
UGT1A7: Several polymorphisms in the UGT1A7 gene have been described, some of which result in decreased enzymatic activity towards certain substrates. nih.govnih.gov Given the role of UGT1A7 in BIBF 1202 glucuronidation, it is plausible that these variants could influence nintedanib metabolism.
UGT1A8: Polymorphisms in the UGT1A8 gene have been shown to affect the metabolism of drugs like mycophenolic acid, with some variants leading to decreased enzyme activity. nih.govresearchgate.netresearchgate.net Further research is needed to determine if these polymorphisms have a similar effect on the glucuronidation of BIBF 1202. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov
UGT1A10: Genetic variants in UGT1A10 have also been identified, and some have been associated with altered enzyme activity and cancer susceptibility. The potential influence of these polymorphisms on the intestinal metabolism of nintedanib warrants further investigation.
A comprehensive pharmacogenomic analysis of the UGTs involved in nintedanib metabolism will be crucial for the development of personalized dosing strategies that optimize therapeutic outcomes while minimizing the risk of adverse effects.
Q & A
Q. How to integrate glucuronide metabolite data into pharmacokinetic-pharmacodynamic (PK-PD) modeling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
